![molecular formula C15H18ClNO B1424889 2-Methyl-4-[(3-methylphenyl)methoxy]aniline hydrochloride CAS No. 1258641-26-7](/img/structure/B1424889.png)
2-Methyl-4-[(3-methylphenyl)methoxy]aniline hydrochloride
Vue d'ensemble
Description
“2-Methyl-4-[(3-methylphenyl)methoxy]aniline hydrochloride”, also known as MMMA, is a chemical compound with a molecular formula of C15H18ClNO . It has a molecular weight of 263.77 .
Molecular Structure Analysis
The InChI code for “2-Methyl-4-[(3-methylphenyl)methoxy]aniline hydrochloride” is1S/C15H17NO.ClH/c1-11-4-3-5-13(8-11)10-17-14-6-7-15(16)12(2)9-14;/h3-9H,10,16H2,1-2H3;1H . This indicates the molecular structure of the compound.
Applications De Recherche Scientifique
Genotoxic Activities of Aniline and its Metabolites
- Aniline hydrochloride and its metabolites have been studied for their potential genotoxic effects, which might explain the occurrence of spleen tumors in rats. Most studies do not indicate the potential of aniline to induce gene mutations. The carcinogenic effects in rats' spleen are thought to be the result of chronic high-dose damage leading to oxidative stress, rather than a direct genotoxic mechanism (Bomhard & Herbold, 2005).
Pharmacological Properties of Related Compounds
- Osthole, a natural product found in several medicinal plants, demonstrates multiple pharmacological actions, including neuroprotective, immunomodulatory, and anticancer activities. This review highlights the potential of osthole as a multitarget alternative medicine, showcasing the diverse applications of aniline derivatives in medicinal chemistry (Zhang, Leung, Cheung, & Chan, 2015).
Environmental and Toxicological Studies
- Studies on 2,4-D herbicide, a chlorophenoxyacetic acid derivative, offer insights into environmental contamination and potential toxicological impacts. These studies emphasize the need for further research on the molecular biology of toxicology, especially in relation to gene expression and pesticide degradation, highlighting the environmental implications of aniline derivatives (Zuanazzi, Ghisi, & Oliveira, 2020).
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Propriétés
IUPAC Name |
2-methyl-4-[(3-methylphenyl)methoxy]aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO.ClH/c1-11-4-3-5-13(8-11)10-17-14-6-7-15(16)12(2)9-14;/h3-9H,10,16H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSIMPOHCMVBPQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC(=C(C=C2)N)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-[(3-methylphenyl)methoxy]aniline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



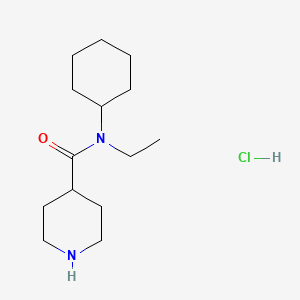

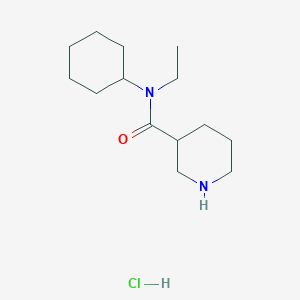
![N-[3-(Dimethylamino)propyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide diHCl](/img/structure/B1424811.png)
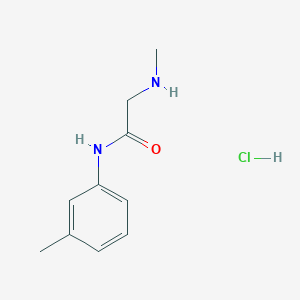
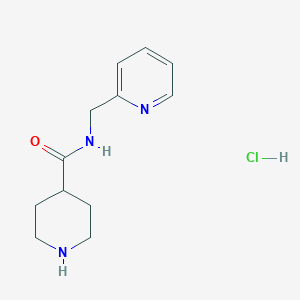
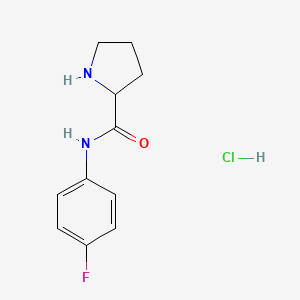
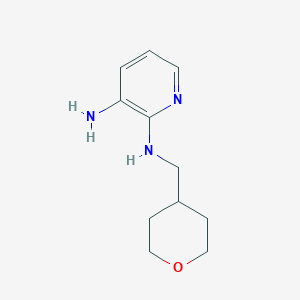
![4-Morpholinyl(4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridin-3-yl)methanone hydrochloride](/img/structure/B1424821.png)
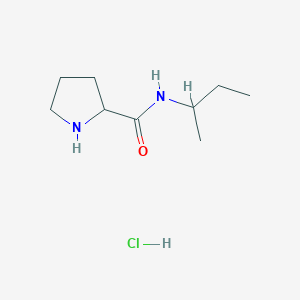

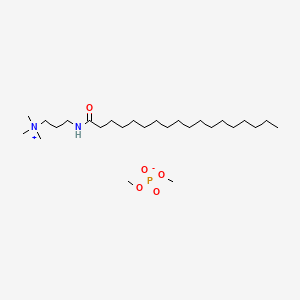
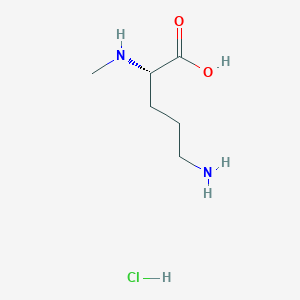
![N-(3-Methylphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1424829.png)